
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is a chemical compound with a unique structure that includes a tetrahydroindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydroindene core, followed by the introduction of the dimethanamine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules can provide insights into cellular functions and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to target specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanol
- (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethylamine
Uniqueness
Compared to similar compounds, (3a,4,7,7a-Tetrahydro-1H-4,7-methanoindene-1,2-diyl)dimethanamine stands out due to its specific functional groups and reactivity. These unique features make it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
88379-95-7 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
[4-(aminomethyl)-3-tricyclo[5.2.1.02,6]deca-4,8-dienyl]methanamine |
InChI |
InChI=1S/C12H18N2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h1-2,4,7-8,10-12H,3,5-6,13-14H2 |
Clé InChI |
YEQBYGLPDJBAHA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3C2C=C(C3CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


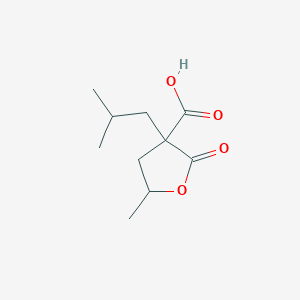
![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)

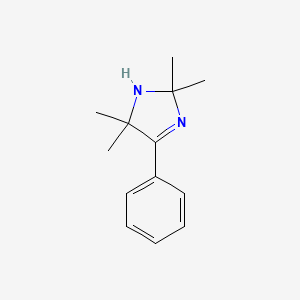

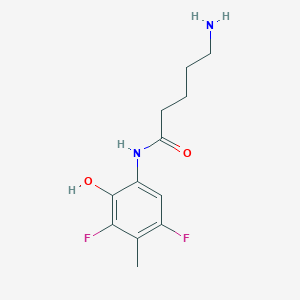

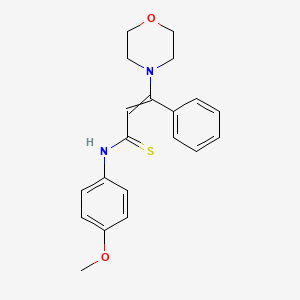
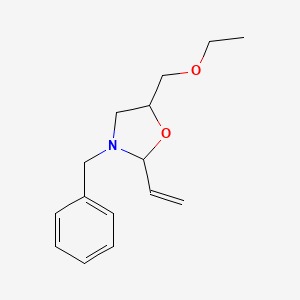
phenylsilane](/img/structure/B14376198.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)


